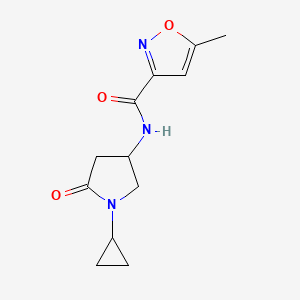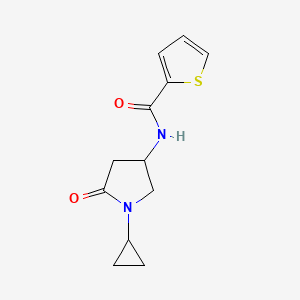
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-3-carboxamide, also known as CPM-oxazole, is a synthetic compound with a wide range of potential applications in scientific research. CPM-oxazole is an analogue of the naturally occurring neurotransmitter dopamine and has been used as a research tool in the pharmacological and physiological study of dopaminergic systems. CPM-oxazole has been used to study the role of dopamine in the central nervous system, as well as its effects on the cardiovascular system. It has also been used to study the effects of drugs on dopaminergic systems and to investigate the effects of various drug treatments on the behavior of laboratory animals.
Applications De Recherche Scientifique
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-3-carboxamide has been used in a variety of scientific research applications. It has been used to study the role of dopamine in the central nervous system, as well as its effects on the cardiovascular system. It has also been used to study the effects of drugs on dopaminergic systems and to investigate the effects of various drug treatments on the behavior of laboratory animals. This compound has also been used as a research tool to study the effects of dopamine on behavior, as well as to investigate the effects of various drugs on behavior.
Mécanisme D'action
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-3-carboxamide acts as an agonist at dopamine receptors, specifically the D2 and D3 receptors. It has been shown to increase dopamine levels in the brain, resulting in increased levels of dopamine in the prefrontal cortex and the nucleus accumbens. This increased dopamine activity is thought to be responsible for the observed effects of this compound on behavior.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain and has been shown to increase levels of the neurotransmitter serotonin. It has also been shown to increase levels of the neurotransmitter norepinephrine. In addition, it has been shown to increase levels of the hormone prolactin and to increase levels of the hormone oxytocin.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-3-carboxamide has several advantages for use in laboratory experiments. It is simple to synthesize and can be prepared in large quantities for use in experiments. In addition, it is relatively stable and can be stored for long periods of time. However, this compound has several limitations for use in laboratory experiments. It is not very soluble in water, which can make it difficult to use in experiments that require the use of aqueous solutions. In addition, it has a relatively short half-life, which can limit its usefulness in experiments that require long-term exposure to the compound.
Orientations Futures
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-3-carboxamide has been used in a variety of scientific research applications, but there are still many potential future directions for its use. One potential area of research is the use of this compound to study the effects of drugs on dopaminergic systems. In addition, this compound could be used to investigate the effects of various drug treatments on the behavior of laboratory animals. Another potential area of research is the use of this compound to study the effects of dopamine on behavior. Finally, this compound could be used to investigate the effects of various drugs on behavior.
Méthodes De Synthèse
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-3-carboxamide can be synthesized using a variety of methods. One method involves the reaction of N-methyl-1,2-oxazole-3-carboxamide with cyclopropylmethyl chloride in the presence of a base, such as potassium carbonate. This reaction yields the desired product in high yields and can be carried out in a single step. Another method involves the reaction of N-methyl-1,2-oxazole-3-carboxamide with cyclopropylmethyl bromide in the presence of a base, such as potassium hydroxide. This reaction also yields the desired product in high yields and can be carried out in a single step.
Propriétés
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-7-4-10(14-18-7)12(17)13-8-5-11(16)15(6-8)9-2-3-9/h4,8-9H,2-3,5-6H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUHDQRLPAHKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea](/img/structure/B6503716.png)




![5-amino-1-phenyl-6-(prop-2-en-1-ylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6503756.png)



![N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6503778.png)
![N-benzyl-N-(propan-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6503785.png)
![2-[(pyridin-3-yl)formamido]ethyl 2-(2,6-dimethylphenoxy)acetate hydrochloride](/img/structure/B6503787.png)
![1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-(pyridin-2-yl)piperazine](/img/structure/B6503791.png)